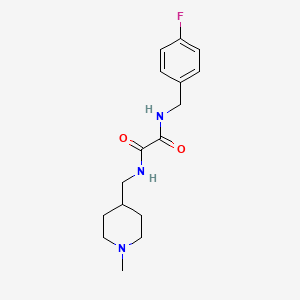

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-((1-Methylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 4-fluorobenzyl group, which introduces electron-withdrawing properties and enhances metabolic stability due to fluorine’s resistance to oxidation.

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O2/c1-20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWOFUFHLJIOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with N-(1-methylpiperidin-4-yl)methylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidinyl group modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Variations

Oxalamides exhibit diverse biological activities depending on their substituents. Key comparisons include:

Antiviral Oxalamides

- Compound 13 (): Structure: N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide. Features: Thiazole ring (enhances binding to viral proteins), 4-chlorophenyl (hydrophobic interactions), and acetylated piperidine (reduced basicity). Activity: Anti-HIV entry inhibitor with moderate yield (36%) and 90% purity .

- BNM-III-170 (): Structure: Contains a guanidinomethyl-inden group linked to oxalamide. Activity: CD4-mimetic HIV inhibitor with enhanced solubility due to trifluoroacetate salt formulation . Comparison: The target compound’s fluorobenzyl group may offer similar metabolic stability but with reduced steric hindrance compared to the bulky inden group.

Antimicrobial Oxalamides

- GMC-4 ():

- Structure: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide.

- Features: Isoindoline-dione (cyclic imide) and 4-fluorophenyl.

- Activity: Antimicrobial, leveraging the electron-deficient fluorophenyl group for membrane disruption .

- Comparison : The target compound’s methylpiperidinyl group may enhance cellular uptake compared to GMC-4’s isoindoline-dione.

Flavoring Agents

- S336 (): Structure: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Features: Methoxy and pyridinyl groups for flavor enhancement. Safety: NOEL of 100 mg/kg/day in rats, deemed safe for food use . Comparison: The target compound’s fluorobenzyl and methylpiperidinyl groups are pharmacologically oriented, contrasting with S336’s flavor-focused substituents.

Physicochemical and Metabolic Properties

*Estimated based on substituent contributions.

Metabolism Insights :

Biological Activity

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, with CAS number 953223-86-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H22FN3O2

- Molecular Weight : 307.36 g/mol

- Structural Characteristics : The compound features a fluorobenzyl group and a piperidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H22FN3O2 |

| Molecular Weight | 307.36 g/mol |

| CAS Number | 953223-86-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring is known to facilitate binding to neurotransmitter receptors, which may influence neuropharmacological pathways.

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, modulating neurotransmitter release.

- Enzyme Inhibition : It could potentially inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

- Cognitive Enhancement : There is evidence that it may enhance cognitive functions, making it a candidate for further exploration in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in rodent models.

- Methodology : Behavioral tests such as the forced swim test and tail suspension test were utilized.

- Results : The compound demonstrated significant reductions in immobility time compared to control groups, indicating potential antidepressant properties.

-

Cognitive Function Enhancement :

- Objective : To assess the impact on memory and learning.

- Methodology : Morris water maze tests were conducted on treated rodents.

- Results : Treated animals showed improved performance in memory tasks, suggesting cognitive-enhancing properties.

-

Safety Profile Evaluation :

- Investigations into the safety profile revealed no significant acute toxicity at therapeutic doses, supporting its potential for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.